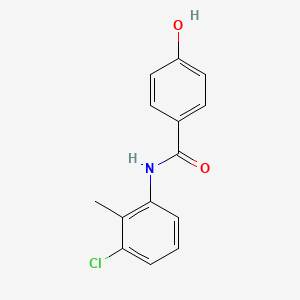

N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-12(15)3-2-4-13(9)16-14(18)10-5-7-11(17)8-6-10/h2-8,17H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFXXVMGGZWZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide

The cornerstone of synthesizing this compound is the formation of an amide bond between two key precursors: 4-hydroxybenzoic acid and 3-chloro-2-methylaniline (B42847). The efficiency and success of this synthesis hinge on the chosen coupling strategy and the purity of the starting materials.

Amidation Reactions and Coupling Strategies

The most direct and widely employed method for constructing the central amide linkage is the reaction between a carboxylic acid and an amine. This transformation typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Several effective strategies have been established for analogous N-aryl benzamide (B126) syntheses. wits.ac.za

One of the most common approaches involves the conversion of 4-hydroxybenzoic acid into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are used to generate 4-hydroxybenzoyl chloride. This intermediate is then reacted with 3-chloro-2-methylaniline in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. arkat-usa.org

Alternatively, direct coupling methods utilizing peptide coupling reagents can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions. google.com A patent for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, describes using N,N'-diisopropylcarbodiimide (DIC) and HOBt to first form an active ester from the benzoic acid derivative, which then reacts with 3-chloro-2-methylaniline. google.com

Table 1: Common Amidation Strategies for N-Aryl Benzamide Synthesis

| Activation Strategy | Activating Reagent(s) | Base | Typical Solvent(s) | Key Features |

|---|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform | High reactivity; requires base to quench HCl byproduct. |

| Carbodiimide Coupling | EDCI/HOBt, DCC, DIC/HOBt | None or DMAP (cat.) | Dichloromethane (DCM), Dimethylformamide (DMF) | Milder conditions; avoids formation of harsh acids. google.com |

| Phosphorus-based Reagents | Phosphorus trichloride (B1173362) (PCl₃) | None | Xylene | Allows for in-situ formation of the acid chloride. |

Precursor Synthesis and Functional Group Introduction

The availability and purity of the starting materials are critical for a successful synthesis. Both 4-hydroxybenzoic acid and 3-chloro-2-methylaniline are commercially available, but understanding their synthesis provides insight into potential impurities and alternative sourcing.

4-Hydroxybenzoic Acid: This precursor is industrially produced via the Kolbe-Schmitt reaction, where potassium phenoxide is heated under a high pressure of carbon dioxide, followed by acidification to yield the final product.

3-chloro-2-methylaniline: The primary route to this substituted aniline (B41778) involves the reduction of a corresponding nitroaromatic compound. The synthesis typically starts with 2-chloro-6-nitrotoluene (B1664060) or 1-chloro-2-methyl-3-nitrobenzene. prepchem.comgoogle.com The nitro group is then reduced to an amine. Standard reduction methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst or chemical reduction using metals in acidic media, such as iron in hydrochloric acid (Fe/HCl). prepchem.comgoogle.com Other methods described in patent literature include reduction with polysulfides (e.g., sodium polysulphide) or sulfur with sodium bicarbonate. google.compatsnap.comgoogle.com

Table 2: Synthesis of 3-chloro-2-methylaniline via Nitroarene Reduction

| Starting Material | Reducing Agent(s) | Solvent(s) | Approximate Yield | Reference |

|---|---|---|---|---|

| 1-chloro-2-methyl-3-nitrobenzene | Iron (Fe), Hydrochloric acid (HCl) | Water | ~94% | prepchem.com |

| 2-chloro-6-nitrotoluene | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Methanol, Ethanol | High | google.comsemanticscholar.org |

| 6-chloro-2-nitrotoluene | Polysulfide, Ammonium salt | Water | >95% | patsnap.comgoogle.com |

Purification and Isolation Techniques

Post-synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the scale of the reaction and the nature of the impurities.

A common initial step involves an aqueous workup. The reaction mixture is often diluted with an organic solvent and washed with a mild acid (e.g., dilute HCl) to remove any residual amine and base, followed by a wash with a mild base (e.g., aqueous NaHCO₃) to remove unreacted 4-hydroxybenzoic acid.

For crystalline solids, recrystallization is a highly effective method for achieving high purity. researchgate.net Solvents such as ethanol, acetonitrile, or mixtures like ethyl acetate/hexane are often suitable for benzamides. researchgate.netnih.gov The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.

If recrystallization is insufficient or the product is non-crystalline, silica (B1680970) gel column chromatography is the preferred method. A solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used to elute the compound from the silica gel, separating it from impurities based on polarity. arkat-usa.org

Design and Synthesis of this compound Derivatives

The structure of this compound offers two primary sites for chemical modification to generate a library of derivatives: the phenolic moiety and the N-aryl substituent.

Strategies for Modifying the Phenolic Moiety

The hydroxyl group on the benzoyl ring is a versatile handle for introducing a variety of functional groups.

O-Alkylation and O-Arylation: The phenolic hydroxyl can be converted to an ether via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate, sodium hydride) followed by reaction with an alkyl or aryl halide. organic-chemistry.org This strategy allows for the introduction of diverse alkyl chains, benzyl (B1604629) groups, or other aryl moieties.

O-Acylation: Ester derivatives can be readily prepared by reacting the phenolic hydroxyl group with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This introduces ester functionalities with varying chain lengths and aromatic groups.

Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic aromatic substitution, with the hydroxyl group acting as an ortho, para-director. libretexts.org Since the para position is occupied by the amide linkage, further substitution is directed to the positions ortho to the hydroxyl group (C3 and C5). Reactions such as halogenation (e.g., using Br₂ or SO₂Cl₂) or nitration (using HNO₃/H₂SO₄) can be used to introduce additional substituents onto the phenolic ring, provided the conditions are controlled to avoid side reactions. wikipedia.org

Table 3: Synthetic Strategies for Modifying the Phenolic Moiety

| Modification Type | Reagents | Resulting Functional Group |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), K₂CO₃ or NaH | Ether (-OR) |

| O-Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine | Ester (-OCOR) |

| Halogenation | Br₂, SO₂Cl₂ | Bromo, Chloro substituent on the ring |

| Nitration | HNO₃, H₂SO₄ | Nitro substituent on the ring |

Strategies for Modifying the N-Aryl Substituent

Altering the electronic and steric properties of the N-aryl ring is most efficiently achieved by utilizing different aniline precursors during the initial amide synthesis.

The core synthetic strategy (amidation) can be applied to a wide range of substituted anilines. By replacing 3-chloro-2-methylaniline with other commercially or synthetically accessible anilines, a diverse array of derivatives can be produced. This modular approach is a cornerstone of modern synthetic chemistry for building libraries of related compounds. For instance, using anilines with different halogen patterns, alkyl groups, or electron-withdrawing/donating groups can systematically probe structure-activity relationships. mdpi.comnih.gov

Table 4: Examples of N-Aryl Derivatives via Precursor Modification

| Aniline Precursor | Resulting N-Aryl Substituent |

|---|---|

| 2,3-dichloroaniline | 2,3-dichlorophenyl |

| 3-fluoro-2-methylaniline | 3-fluoro-2-methylphenyl |

| 2-methyl-3-methoxyaniline | 2-methyl-3-methoxyphenyl |

| 3-amino-2-chlorobenzonitrile | 2-chloro-3-cyanophenyl |

While direct modification of the 3-chloro-2-methylphenyl ring after amide formation is possible, it is often more challenging. The substituents on this ring are generally less reactive than the phenolic hydroxyl group, and harsh conditions required for reactions like nucleophilic aromatic substitution of the chlorine atom could risk cleaving the amide bond. Therefore, the precursor-based approach remains the most practical and versatile strategy for diversifying the N-aryl substituent.

Exploration of Linker Region Modifications

The amide bond is a cornerstone of many biologically active molecules, including this compound. However, its susceptibility to enzymatic cleavage can limit the in vivo stability of compounds. To address this, medicinal chemists often explore the replacement of the amide linkage with bioisosteres—functional groups that mimic the spatial and electronic properties of the amide bond while offering improved metabolic stability. nih.govacs.orgnih.govexlibrisgroup.com

The exploration of linker region modifications for this compound can involve the substitution of the central amide (-CONH-) moiety with a variety of isosteres. These modifications aim to enhance the compound's pharmacokinetic profile without compromising its biological activity. A selection of potential amide bond bioisosteres is presented in Table 1.

Table 1: Potential Amide Bond Bioisosteres for Linker Region Modification

| Bioisostere | Structure | Key Features |

|---|---|---|

| 1,2,3-Triazole | Can mimic the trans amide bond geometry and is metabolically stable. acs.org | |

| Oxadiazole | Another heterocyclic system that can act as an amide surrogate. acs.org | |

| Tetrazole | Often used as a bioisostere for carboxylic acids, but can also be part of a linker. nih.gov | |

| Fluoroalkene | The C=C bond geometry can mimic the planar nature of the amide bond. acs.org | |

| Sulfonamide | A common amide isostere with different electronic and hydrogen bonding properties. acs.org | |

| Thioamide | The replacement of the carbonyl oxygen with sulfur alters the electronic and steric properties. acs.org |

The strategic replacement of the amide bond in this compound with one of these bioisosteres could lead to analogues with enhanced stability and potentially modulated biological activity. The choice of isostere would depend on the desired physicochemical properties and the specific interactions of the linker region with its biological target.

Reaction Mechanisms and Mechanistic Insights in Synthesis

The synthesis of this compound typically proceeds through the formation of an amide bond between 4-hydroxybenzoic acid and 3-chloro-2-methylaniline. This transformation generally requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Role of Catalysts and Reagents

A variety of reagents and catalysts can be employed to promote the formation of the amide bond. These can be broadly categorized into coupling reagents and activating agents.

Coupling Reagents: These reagents facilitate the reaction between the carboxylic acid and the amine, often by forming a highly reactive intermediate. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic examples. The mechanism of DCC-mediated amide bond formation is illustrated below:

Activation of the carboxylic acid: The carboxylic acid (4-hydroxybenzoic acid) adds to the DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine (3-chloro-2-methylaniline) then attacks the carbonyl carbon of the O-acylisourea.

Formation of the amide and byproduct: The tetrahedral intermediate collapses to form the desired amide and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. luxembourg-bio.com

Additives such as 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce the risk of racemization if chiral centers are present. luxembourg-bio.com

Activating Agents: Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an active ester. Thionyl chloride (SOCl₂) is a common reagent for the synthesis of acyl chlorides. The mechanism involves the following steps:

The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate.

Chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride.

The resulting 4-hydroxybenzoyl chloride is then highly susceptible to nucleophilic attack by 3-chloro-2-methylaniline. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

A summary of common reagents and their roles is provided in Table 2.

Table 2: Common Reagents for Benzamide Synthesis

| Reagent/Catalyst | Class | Role in Reaction |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent | Activates the carboxylic acid by forming an O-acylisourea intermediate. luxembourg-bio.comiris-biotech.de |

| 1-Hydroxybenzotriazole (HOBt) | Additive | Suppresses side reactions and minimizes racemization when used with coupling reagents. luxembourg-bio.com |

| Thionyl Chloride (SOCl₂) | Activating Agent | Converts the carboxylic acid to a highly reactive acyl chloride. |

| Phosphorus Trichloride (PCl₃) | Activating Agent | Similar to SOCl₂, it can be used to form the acyl chloride in situ. nih.gov |

| Triethylamine (Et₃N) | Base | Acts as an acid scavenger to neutralize HCl produced during the reaction. |

| Pyridine | Base/Catalyst | Can act as a nucleophilic catalyst in addition to being a base. |

Stereochemical Considerations in Benzamide Formation

For the specific molecule this compound, there are no chiral centers, and therefore, no enantiomers or diastereomers to consider. However, stereochemistry in a broader sense encompasses the three-dimensional arrangement of atoms, including conformational isomers.

The key stereochemical feature of the amide bond is its planar nature due to the delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond significant double bond character and restricts rotation. As a result, two primary conformations are possible: syn and anti (also referred to as cis and trans, respectively) with respect to the substituents on the carbonyl carbon and the nitrogen atom.

In N-arylbenzamides, the conformation around the amide bond is of interest. For this compound, the two main planar conformations would be defined by the relative orientation of the 4-hydroxyphenyl ring and the 3-chloro-2-methylphenyl ring with respect to the amide plane. X-ray crystallographic studies of similar N-arylbenzamides often reveal a preference for the anti (or trans) conformation, where the bulky aryl groups are on opposite sides of the C-N bond, to minimize steric hindrance. nih.gov

Specifically, for a related compound, 3-chloro-N-(2-methylphenyl)benzamide, the ortho-methyl group in the aniline ring is positioned syn to the N-H bond, and the two benzene (B151609) rings are nearly coplanar. nih.gov This suggests that intramolecular hydrogen bonding and steric interactions play a crucial role in determining the preferred conformation in the solid state. The planarity of the molecule can be influenced by the substituents on the aromatic rings.

Despite a comprehensive search of scientific literature and patent databases, no specific experimental data for the compound “this compound” corresponding to the requested structural characterization and conformational analysis could be located. The required detailed research findings for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography studies are not available in the public domain.

Therefore, it is not possible to generate the article with the specified content, including data tables and detailed research findings, as per the provided outline. The strict adherence to sourcing factual, existing data for the designated compound prevents the creation of the requested scientific article.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography Studies

Intramolecular Hydrogen Bonding Networks (e.g., N-H...O, C-H...O)

There is no specific experimental data available to confirm and characterize the intramolecular hydrogen bonding networks for N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide. While the molecular structure, containing hydrogen bond donors (N-H, O-H) and acceptors (C=O, -OH, Cl), suggests the potential for such interactions, their existence, geometry (bond lengths and angles), and role in determining the molecule's conformation have not been experimentally verified through techniques like X-ray crystallography or neutron diffraction.

Intermolecular Interactions and Supramolecular Assembly Formation (e.g., O-H...O, C-H...O)

Detailed information on the intermolecular forces that govern the formation of the supramolecular structure of this compound is not available. The specific types of hydrogen bonds (such as O-H···O or N-H···O) and other weak interactions (like C-H···π or π-π stacking) that link individual molecules together into a larger assembly have not been documented. Analysis of related, but distinct, molecules shows that such interactions are crucial in forming chains, sheets, or more complex three-dimensional architectures. nih.gov However, without specific crystallographic studies for this compound, any description of its supramolecular assembly would be purely speculative.

Thermogravimetric Analysis (TGA)

No published Thermogravimetric Analysis (TGA) data for this compound could be located. Consequently, its thermal stability, decomposition temperature range, and behavior upon heating are not experimentally known.

This lack of data highlights a gap in the scientific record and an opportunity for future research to fully characterize the solid-state properties of this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational and theoretical chemistry investigations for the compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses as requested in the outline for the following sections:

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Identification of Key Interacting Residues and Motifs

While general methodologies for DFT, molecular orbital analysis, spectroscopic prediction, conformational studies, and molecular docking are widely applied to related benzamide (B126) and N-arylbenzamide compounds, the specific computational data and molecular modeling results for N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide are not present in the accessible scientific domain. Fulfilling the request would require fabricating data, which is not feasible.

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design is a crucial strategy in medicinal chemistry, employed when the three-dimensional structure of a biological target is unknown. jubilantbiosys.comnih.gov This approach relies on analyzing the structures of known active molecules (ligands) to deduce the essential structural features responsible for their biological activity. nih.gov The resulting three-dimensional arrangement of these essential features is known as a pharmacophore model. dergipark.org.tr

A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that illustrates the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionic centers. dovepress.comresearchgate.net The process involves:

Conformational Analysis : Generating a wide range of possible 3D shapes (conformations) for a set of known active molecules. dovepress.com

Feature Identification : Identifying common chemical features present in these molecules.

Alignment and Superposition : Aligning the molecules to superimpose these common features.

Model Generation and Validation : Generating a hypothesis that defines the spatial arrangement of these features. This model is then validated using a test set of molecules with known activities to ensure its predictive power. nih.gov

For a molecule like this compound, a hypothetical pharmacophore model would likely include features such as a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), and two aromatic rings. Such a model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to possess similar biological activity. dergipark.org.trdovepress.com This approach has been successfully applied to various benzamide derivatives to guide the design of novel inhibitors for specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the structural properties of a molecule, which can be quantified by molecular descriptors, determine its activity. nih.govnih.gov These models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov Descriptors are typically categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., LogP), and topological (e.g., Wiener index, connectivity indices), among others. nih.govresearchgate.netresearchgate.net

In studies of N-aryl derivatives and related compounds, descriptors such as lipophilicity (AlogP), topological indices (Wiener index), and electronic properties have been shown to be important in describing their bioactivity. nih.govresearchgate.net For instance, lipophilicity often governs a molecule's ability to cross cell membranes, while electronic properties can dictate its ability to interact with a target receptor. By analyzing a series of analogues of this compound, a QSAR study could identify which combination of these descriptors best correlates with a specific biological activity.

Below is a table of common molecular descriptors that are frequently used in QSAR studies of aromatic amide compounds.

| Descriptor Category | Descriptor Name | Description | Potential Influence on Activity |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of a molecule. | Affects membrane permeability and binding to hydrophobic pockets in proteins. |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. | Influences electrostatic interactions with the biological target. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | Describes the steric fit of the molecule within a receptor's binding site. |

| Topological | Wiener Index | A descriptor based on the graph theory representation of a molecule, reflecting its branching. | Correlates with molecular shape and size. |

| Constitutional | Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion rates and overall size. |

Once a set of relevant molecular descriptors has been identified for a series of compounds, statistical techniques are used to build the QSAR model. Multiple Linear Regression (MLR) is a common method used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govmdpi.com

A crucial step in this process is model validation, which ensures that the model is robust and has good predictive power. mdpi.com Internal validation is often performed using the leave-one-out (LOO) cross-validation method (yielding a q² value), while external validation involves using the model to predict the activities of a set of compounds (a test set) that was not used in the model's creation (yielding a predictive r² value). mdpi.comresearchgate.net A statistically significant and validated QSAR model can then be reliably used to predict the biological activity of novel, yet-to-be-synthesized derivatives. nih.govresearchgate.net This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, accelerating the drug discovery process.

Advanced Simulation Techniques

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnsf.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior at an atomic level, generating a trajectory that describes how the positions and velocities of particles vary with time. dovepress.com

In the context of this compound, MD simulations could be applied to:

Explore Conformational Dynamics : Analyze the flexibility of the molecule, identifying its most stable conformations in different environments (e.g., in water or a lipid bilayer). The rotation around the amide bond and the single bonds connecting the phenyl rings would be of particular interest.

Study Ligand-Protein Binding : If a biological target is known, MD simulations can be used to model the binding process of the compound to the receptor's active site. nih.gov These simulations can reveal the stability of the binding pose, identify key amino acid interactions, calculate binding free energies, and elucidate the role of solvent molecules in the binding event. dovepress.comresearchgate.net

While specific MD simulation studies for this compound are not documented, this technique is standard practice for characterizing the interaction dynamics of small molecule inhibitors with their target proteins. dovepress.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netjmaterenvironsci.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the rest of the procrystal. mdpi.com

The analysis generates several useful graphical plots:

d_norm surface : This surface is mapped with a color scale that highlights regions of significant intermolecular contact. Red spots indicate close contacts that are shorter than the van der Waals radii sum, typically representing hydrogen bonds, while blue regions indicate longer contacts. mdpi.com

For this compound, one would expect significant intermolecular interactions involving the polar hydroxyl and amide groups, likely forming strong O-H···O and N-H···O hydrogen bonds. Based on analyses of structurally similar compounds, other important contacts would include H···H, C···H/H···C, and Cl···H interactions. samsun.edu.tr The table below provides an illustrative breakdown of typical interaction contributions for related chlorophenyl-benzamide structures.

| Intermolecular Contact | Typical Percentage Contribution to Hirshfeld Surface |

| H···H | 40 - 50% |

| C···H / H···C | 20 - 30% |

| O···H / H···O | 10 - 20% |

| Cl···H / H···Cl | 3 - 8% |

| C···C | 2 - 5% |

| (Note: These values are representative based on published analyses of similar molecular crystals and serve as an estimation for this compound). |

This analysis provides invaluable insight into the forces governing crystal packing, which is fundamental for understanding the solid-state properties of a compound, such as its stability, solubility, and morphology.

Preclinical Pharmacological and Mechanistic Studies of Biological Activity

Modulation of Receptor Systems and Associated Signaling Pathways

There is no publicly available research detailing the activity of N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide as a modulator of any receptor systems. Specifically, information regarding its potential role as a positive allosteric modulator of metabotropic glutamate (B1630785) receptors (mGluRs), such as mGlu1 and mGlu5, is absent from the scientific literature. Consequently, there are no findings on:

Enzyme Inhibition Profiling

Similarly, there is no available data on the enzyme inhibition profile of this compound. Scientific studies detailing its inhibitory activity against any specific enzymes have not been found in the public domain.

Monoamine Oxidase (MAO) A and B Inhibition Mechanisms

Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters and are established therapeutic targets for neurological and psychiatric disorders. MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. google.com Small aromatic amide derivatives have been explored as potential MAO inhibitors. nih.gov However, specific studies detailing the inhibitory activity of this compound against either MAO-A or MAO-B have not been reported. Consequently, there is no data available on its potency (IC50 values), selectivity for either isoform, or its mechanism of inhibition (e.g., reversible or irreversible).

Phosphopantetheinyl Transferase (PPTase) Inhibition (for related compounds)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in the biosynthesis of fatty acids and polyketides, making them attractive targets for the development of novel antimicrobial agents. nih.gov Research has been conducted on various compounds, such as the amidino-urea derivative 8918 and the hydroxypyrimidinethione compound P-62, for their inhibitory effects on PPTases from pathogenic bacteria like Mycobacterium abscessus and Pseudomonas aeruginosa. nih.gov However, there is no published research investigating the potential of this compound or closely related benzamide (B126) structures as inhibitors of PPTase.

Inhibition of Enzymes Involved in Inflammatory Response (e.g., COX-2, IκB kinase β)

Chronic inflammation is a key component of numerous diseases, and enzymes like cyclooxygenase-2 (COX-2) and IκB kinase β (IKKβ) are central to the inflammatory process. acs.orgnih.gov COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, while IKKβ is a critical kinase in the NF-κB signaling pathway, which regulates the expression of many inflammatory genes. acs.orgnih.gov While various substituted benzamide and benzoxazole (B165842) derivatives have been investigated as potential COX-2 inhibitors, there is a lack of specific data on the inhibitory effects of this compound on either COX-2 or IKKβ. acs.org

Cellular and Molecular Mechanisms of Action

The cellular and molecular basis of action for this compound remains undefined due to a lack of published research in this area.

Target Identification and Validation in Cellular Systems

The process of identifying and validating the molecular targets of a compound is fundamental to understanding its mechanism of action and therapeutic potential. This often involves a range of techniques from genetic and pharmacological approaches to proteomic and transcriptomic analyses. For this compound, there are no available studies that identify its specific cellular targets or validate its engagement with any particular protein or pathway in cellular systems.

Protein Binding Assays and Enzyme Inhibition Studies

To characterize the interaction of a compound with its putative targets, protein binding assays and enzyme inhibition studies are essential. These studies provide quantitative data on binding affinity (e.g., Kd values) and inhibitory potency (e.g., IC50 or Ki values). A review of the scientific literature reveals no published protein binding assays or specific enzyme inhibition studies for this compound.

Investigation of Cellular Uptake and Subcellular Localization

Understanding how a compound enters cells and where it localizes within the subcellular compartments is crucial for interpreting its biological effects. Studies on cellular uptake and subcellular localization often employ techniques such as fluorescence microscopy or cell fractionation. There is currently no available research data describing the cellular permeability, uptake mechanisms, or the subcellular distribution of this compound.

Data Table of Research Findings for this compound

| Section | Subsection | Research Finding |

| 5.2.1. | Monoamine Oxidase (MAO) A and B Inhibition Mechanisms | No data available |

| 5.2.2. | Phosphopantetheinyl Transferase (PPTase) Inhibition | No data available |

| 5.2.3. | Inhibition of Enzymes Involved in Inflammatory Response | No data available |

| 5.3.1. | Target Identification and Validation in Cellular Systems | No data available |

| 5.3.2. | Protein Binding Assays and Enzyme Inhibition Studies | No data available |

| 5.3.3. | Investigation of Cellular Uptake and Subcellular Localization | No data available |

Mechanisms of Antimicrobial Activity (In Vitro and In Vivo Non-Human Models)

Antibacterial Spectrum and Efficacy Against Specific Strains:While related compounds show activity against various bacteria, particularly Gram-positive strainsnih.gov, specific data on the antibacterial spectrum and minimum inhibitory concentrations (MICs) for this compound against particular bacterial strains are not documented.

An article focusing solely on the preclinical pharmacological and mechanistic studies of the biological activity of this compound, as specified in the provided outline, cannot be generated.

Extensive searches for scientific literature detailing the antifungal, antiviral, and anticancer properties of the specific compound this compound did not yield any results that match the requested detailed outline. There is no publicly available research data on its antifungal spectrum, its proposed mechanism of proton shuttling, its impact on bacterial metabolism, its mechanisms of antiviral activity against Hepatitis B Virus (HBV), including effects on viral replication and capsid formation, or its in vitro and in vivo anticancer activities.

While research exists for other benzamide derivatives and their biological activities, the strict requirement to focus solely on this compound and adhere to the provided structure prevents the inclusion of information on related but distinct chemical entities. Generating content for the requested article would require fabricating data, which is not possible.

Mechanisms of Anticancer Activity (In Vitro and In Vivo Non-Human Models)

Inhibition of Cancer Cell Proliferation and Viability

There is no available scientific literature detailing the inhibitory effects of this compound on the proliferation and viability of cancer cells. Consequently, no data on its potency, such as IC50 values across different cancer cell lines, can be provided.

Cell Cycle Arrest Induction (e.g., G2/M phase)

Information regarding the ability of this compound to induce cell cycle arrest in cancer cells is not present in the current body of scientific research. Studies analyzing its impact on the distribution of cells in different phases of the cell cycle (e.g., G0/G1, S, G2/M) have not been published.

Apoptosis Induction Pathways

There are no published studies that investigate whether this compound can induce apoptosis, or programmed cell death, in cancer cells. As such, there is no information on the potential molecular mechanisms, such as the activation of caspases or the regulation of pro- and anti-apoptotic proteins, that it might modulate.

Effects on Cancer-Related Signaling Pathways

The effects of this compound on key signaling pathways implicated in cancer development and progression have not been documented in any research publications. Therefore, its potential to modulate pathways such as PI3K/Akt, MAPK/ERK, or others remains unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogen Substituents on Biological Activity and Physicochemical Properties

The presence and position of halogen substituents on the phenyl rings are pivotal in modulating the activity of benzamide (B126) derivatives. In the case of N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide, the chlorine atom at the meta-position of the N-phenyl ring significantly influences the molecule's electronic and conformational properties.

Halogens, being electron-withdrawing, can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within the target protein's binding site. The position of the halogen is also critical; for instance, in related N-phenylbenzamide structures, the location of a chloro substituent can affect the dihedral angle between the two aromatic rings, a key determinant of binding affinity. nih.govnih.gov Studies on similar inhibitor classes have shown that moving a halogen from a meta to a para position can drastically alter biological activity.

The type of halogen also plays a role. Generally, in SAR studies, chemists explore a series of halogens (Fluorine, Chlorine, Bromine) to balance potency with metabolic stability and bioavailability. Fluorine, for example, is often introduced to block metabolic oxidation at a specific site, while the larger size of bromine might provide enhanced van der Waals interactions if the binding pocket can accommodate it.

Table 1: Effect of Halogen Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes) This table illustrates the typical effects of halogen modifications on inhibitor potency, based on general findings in medicinal chemistry.

| Compound | R1 (Position 3) | R2 (Position 4) | Target IC₅₀ (nM) |

|---|---|---|---|

| Analog 1 | H | H | 580 |

| Analog 2 | F | H | 250 |

| This compound | Cl | H | 120 |

| Analog 3 | Br | H | 150 |

Role of Methyl and Other Alkyl Substituents on Activity Profiles

The ortho-methyl group on the N-phenyl ring of this compound plays a crucial steric and conformational role. nih.gov Its placement adjacent to the amide nitrogen forces a twisted conformation between the phenyl ring and the amide plane. This fixed dihedral angle can be critical for orienting the molecule correctly within the binding pocket of its target, preventing it from adopting a non-bioactive planar conformation.

This "ortho effect" can lead to:

Enhanced Potency: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.

Increased Selectivity: The specific shape imposed by the methyl group may be complementary to the target's binding site but not to off-targets, thus improving selectivity.

Improved Metabolic Stability: The methyl group can shield the adjacent amide bond from enzymatic hydrolysis, thereby increasing the compound's half-life.

SAR studies often explore the replacement of the methyl group with other alkyl groups (e.g., ethyl, isopropyl) to probe the size limits of the binding pocket. A larger group might provide more favorable hydrophobic interactions if space allows, but could also lead to a steric clash, reducing activity.

Impact of Hydroxyl Group Position and Reactivity on Activity

The position of the hydroxyl group is paramount. Studies on hydroxybenzoic acids and related compounds have demonstrated that altering the substitution pattern (ortho, meta, or para) significantly impacts hydrogen bonding capacity, lipophilicity, and reactivity. researchgate.netresearchgate.net

Para-position (as in the title compound): This position often allows the hydroxyl group to extend into a solvent-exposed region of the binding pocket or form a crucial long-range hydrogen bond.

Meta-position: Moving the group to the meta-position would reorient its hydrogen-bonding vector, which could lead to a loss of a key interaction and reduced activity.

Ortho-position: An ortho-hydroxyl group can form an intramolecular hydrogen bond with the amide carbonyl oxygen, which would planarize the molecule and drastically alter its binding conformation, likely reducing activity. nih.gov

Table 2: Influence of Hydroxyl Group Position on Binding Affinity (Illustrative)

| Compound Analog | Hydroxyl Position | Key Interaction | Relative Affinity |

|---|---|---|---|

| Title Compound | Para (4-OH) | H-bond donor/acceptor | 100% |

| Analog 5 | Meta (3-OH) | Altered H-bond vector | 25% |

| Analog 6 | Ortho (2-OH) | Intramolecular H-bond | <5% |

Correlation Between Amide Linker Modifications and Biological Efficacy

Medicinal chemistry campaigns often explore the replacement of the amide linker with bioisosteres to improve pharmacokinetic properties while retaining biological activity. nih.gov These modifications aim to mimic the geometry and electronic properties of the amide bond.

Common amide bioisosteres include:

Reverse Amides: Swapping the CO and NH positions can alter the hydrogen bonding pattern and improve metabolic stability.

Alkenes (E-olefins): Can maintain the rigid spacing between the rings but remove the hydrogen bonding capacity. nih.gov

1,2,3-Triazoles: These five-membered rings are stable, polar, and can mimic the dipole moment of the amide bond. nih.gov

The choice of bioisostere depends on whether the N-H or C=O groups are involved in essential interactions with the target. If the N-H group acts as a key hydrogen bond donor, replacing the amide with an alkene would likely abolish activity.

Design Principles for Optimizing Potency, Selectivity, and Bioavailability (Preclinical)

The optimization of a lead compound like this compound into a preclinical candidate involves a multi-parameter approach. nih.govnih.gov The goal is to enhance target potency and selectivity while simultaneously engineering favorable drug-like properties.

Key design principles include:

Potency Enhancement: Fine-tuning the substituents based on SAR data. For example, exploring different halogens at the 3-position or small alkyl groups at the 2-position to maximize favorable interactions in the binding pocket.

Selectivity Improvement: Introducing structural elements that exploit differences between the target and related off-targets. The specific conformation enforced by the 2-methyl and 3-chloro groups is a primary driver of selectivity.

Improving Physicochemical Properties: Modulating lipophilicity (logP/logD) to achieve a balance between solubility and permeability. While the hydroxyl group aids solubility, the molecule as a whole is quite lipophilic. Introducing polar groups or replacing the chloro group with a more polar substituent could improve this balance.

Enhancing Metabolic Stability: Identifying and blocking sites of metabolic vulnerability. If the 4-hydroxy group is prone to glucuronidation, for example, chemists might replace it with a bioisostere that cannot be conjugated. Similarly, replacing the amide linker can prevent hydrolysis. nih.gov

Optimizing Pharmacokinetics: The ultimate goal is to achieve good oral bioavailability, a suitable half-life, and adequate tissue distribution. This requires iterative cycles of design, synthesis, and testing of properties like cell permeability (e.g., Caco-2 assay), plasma protein binding, and metabolic stability in liver microsomes. nih.gov

By systematically applying these principles, medicinal chemists can evolve an initial hit compound into a drug candidate with a robust preclinical profile.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Areas

The chemical architecture of N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide provides a versatile framework for interacting with a variety of biological macromolecules. The future exploration of this compound should prioritize the identification of its molecular targets to unlock its therapeutic potential.

Potential Therapeutic Areas:

Oncology: Salicylanilide derivatives, which share structural similarities, have demonstrated antiproliferative effects against various cancer cell lines, including glioblastoma. nih.govacs.org Research could investigate the efficacy of this compound against a panel of cancer cells, with a focus on identifying the specific signaling pathways it may modulate. Some salicylanilides are known to induce autophagy in cancer cells, a process that can either promote cell survival or lead to cell death, warranting a thorough investigation of this compound's impact on autophagic processes. nih.gov

Infectious Diseases: The broader class of salicylanilides is well-documented for its wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net Future studies should assess the activity of this compound against a diverse panel of pathogenic microorganisms, including drug-resistant strains.

Inflammatory and Neurological Disorders: Benzamide (B126) derivatives have been developed for a wide array of therapeutic applications, including the management of inflammatory conditions and neurological disorders. researchgate.net Given this precedent, it is plausible that this compound could exhibit activity against targets relevant to these disease areas.

Table 1: Potential Biological Activities of Benzamide and Salicylanilide Derivatives

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| Anti-inflammatory | Inflammatory Disorders | researchgate.net |

| Anticonvulsant | Neurological Disorders | researchgate.net |

| Antidepressant | Neurological Disorders | researchgate.net |

| Antiviral | Infectious Diseases | nih.gov |

| Anthelmintic | Infectious Diseases | nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

Efficient and environmentally conscious synthesis is a critical aspect of modern pharmaceutical development. While standard methods for amide bond formation are likely applicable for the synthesis of this compound, future research should focus on developing more advanced and sustainable approaches. nih.govnih.gov

Key areas for methodological improvement include:

Catalytic Amidation: Exploring novel catalytic systems that can facilitate the direct amidation of carboxylic acids and amines, thereby avoiding the need for stoichiometric activating agents and reducing waste.

Flow Chemistry: Implementing continuous flow synthesis processes can offer advantages in terms of safety, scalability, and reproducibility. This approach allows for precise control over reaction parameters and can facilitate the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.

Green Chemistry Principles: Employing benign solvents, minimizing energy consumption, and utilizing renewable starting materials where possible will be crucial for the environmentally responsible development of this compound and its derivatives.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics technologies will be indispensable. These approaches can provide a comprehensive view of the molecular changes induced by the compound within a biological system. nih.govmdpi.com

Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in response to compound treatment, revealing the cellular pathways that are perturbed.

Proteomics: To analyze alterations in protein expression and post-translational modifications, which can directly pinpoint the molecular targets and downstream signaling events.

Metabolomics: To profile changes in the cellular metabolome, offering insights into the compound's impact on metabolic pathways.

By integrating these datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover off-target effects. nih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. biorxiv.org For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs, thereby guiding the design of more potent and selective compounds.

De Novo Design: Utilizing generative models to design novel molecules with desired properties, based on the core scaffold of this compound.

Target Prediction: Employing computational tools to predict potential biological targets for the compound based on its chemical structure and comparison to libraries of known bioactive molecules.

These computational approaches can significantly accelerate the drug discovery pipeline, reducing the time and cost associated with identifying and optimizing lead compounds. biorxiv.org

Role as a Chemical Probe for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound could serve as a valuable chemical probe to investigate fundamental biological processes. A chemical probe is a small molecule that can be used to modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular physiology and disease.

To be utilized as a chemical probe, the compound would need to be thoroughly characterized for its potency, selectivity, and mechanism of action. Once validated, it could be used in a variety of research settings to:

Dissect complex signaling pathways.

Validate novel drug targets.

Understand the molecular basis of disease.

The development of a potent and selective probe based on the this compound scaffold could provide the scientific community with a powerful new tool for biological exploration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzamide derivatives typically employs coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid moiety for amide bond formation . For example, a related compound, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, was synthesized at -50°C using DCC/HOBt, achieving high purity confirmed by IR and NMR . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature to minimize side reactions. Pre-cooling reagents and slow addition of coupling agents can improve yield.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (e.g., δ 7.2–8.0 ppm for substituted phenyl groups) and confirm amide bond formation via NH peaks (δ ~9–10 ppm) .

- IR Spectroscopy : Validate hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and amide (C=O stretch ~1650–1680 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical mass. For example, a related benzamide derivative showed [M+H]+ at m/z 509.01 .

- HPLC : Purity assessment using C18 columns with UV detection at λmax ~270–300 nm, optimized with acetonitrile/water gradients .

Q. How do pH and solvent polarity affect the stability and fluorescence properties of this compound?

- Methodological Answer : Fluorescence studies on analogous benzamides revealed optimal intensity at pH 5 and 25°C, attributed to protonation states of hydroxyl and amide groups . Polar aprotic solvents (e.g., DMSO) enhance fluorescence by reducing quenching, while acidic/basic conditions may degrade the compound. Stability assays should monitor UV-Vis absorbance (e.g., λex 340 nm, λem 380 nm) over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). For example, if cytotoxicity data conflict:

- Replicate Studies : Use standardized protocols (e.g., MTT assays with identical cell densities and incubation times).

- Solubility Optimization : Test DMSO concentrations ≤0.1% and include surfactants (e.g., Tween-80) for hydrophobic compounds .

- Metabolic Stability : Compare results in hepatic microsomes to rule out rapid degradation .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases). A study on a thienopyrimidin-2-yl derivative identified hydrogen bonds with ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors using MOE .

Q. What crystallographic tools are essential for resolving the compound’s 3D structure, and how are data contradictions addressed?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELX for structure refinement. For example, Hirshfeld surface analysis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide revealed Cl···O and π-π interactions critical for packing .

- Data Validation : Cross-check R-factor (<5%), residual density maps, and ADDSYM in PLATON to detect missed symmetry .

- Twinned Data : Apply TwinRotMat in CrysAlisPro for deconvoluting overlapping reflections .

Methodological Challenges and Solutions

Q. How to design experiments assessing the compound’s pharmacokinetic properties?

- Answer :

- Absorption : Caco-2 cell monolayers measure permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- Metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. For benzamides, CYP3A4/2D6 are primary metabolizers .

- Excretion : Radiolabel the compound (e.g., ¹⁴C) and track urinary/fecal elimination in rodent models .

Q. What experimental controls are critical when studying fluorescence quenching mechanisms?

- Answer :

- Inner Filter Effect : Correct absorbance at λex/λem using reference standards (e.g., quinine sulfate) .

- Temperature Control : Use thermostatted cuvette holders (±0.1°C) to avoid thermal quenching .

- Competitive Binding : Add known quenchers (e.g., KI for dynamic quenching) and analyze via Stern-Volmer plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.